5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol
Description
The compound 5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol is a tetrahydronaphthalenol derivative featuring a hydroxyl group at position 1 and a methoxy substituent at position 3. The methoxy group is modified with an epoxide (oxirane) ring, distinguishing it from simpler analogs.
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9,12,14H,1,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWAYRPEGXNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OCC3CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reaction of an appropriate precursor with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces diols. Substitution reactions result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as its interaction with biological molecules or its role in polymerization reactions .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent type, position, and complexity:
Key Observations :
- Epoxide vs. Methoxy: The target compound’s epoxide group increases molecular weight and reactivity compared to the methoxy analog .
- Complex Substituents: Dihydrolevobunolol’s amino alcohol chain and the pyridinyl/phenyl groups in introduce bulk and polarity, impacting pharmacokinetics (e.g., membrane permeability, receptor affinity).
Stability and Toxicity
- Epoxide Reactivity : The target compound’s epoxide could lead to instability under acidic or nucleophilic conditions, limiting shelf life or requiring formulation adjustments. Methoxy analogs are more stable but lack reactive handles for targeted interactions.
- Dihydrolevobunolol’s amino alcohol chain may pose fewer direct risks but could introduce metabolite-related toxicity.
Biological Activity
5-[(Oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an epoxide group (oxiran), which is known for its reactivity and potential biological effects. The presence of the tetrahydronaphthalene moiety suggests possible interactions with various biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds featuring the tetrahydronaphthalene structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). These studies utilized assays like MTT to evaluate cell viability and proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.67 | Apoptosis induction |
| Compound B | HCT-116 | 1.25 | Topoisomerase I inhibition |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for this compound are not yet established in current literature.
The biological activity of tetrahydronaphthalene derivatives often involves several mechanisms:
- Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in certain studies.
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, preventing further proliferation.
Case Studies
A notable study explored a library of oxadiazole derivatives with similar structural features. These derivatives exhibited significant antiproliferative activity against human tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Example Case Study
In a study published in International Journal of Anticancer Research, compounds related to tetrahydronaphthalene were tested for their ability to inhibit topoisomerase I. The results indicated that modifications to the core structure could lead to increased cytotoxicity against cancer cells.
Pharmacological Potential
The pharmacological implications of this compound suggest potential applications in cancer therapy. Further research is required to elucidate its full therapeutic profile and safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
